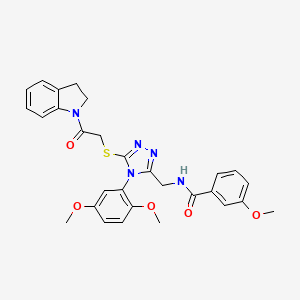
6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
It is suggested that the compound may interact with targets such as inhibitors of poly-adp ribose polymerase, agents that affect vasculature or vasodilation, and oncogenic targeted agents .
Pharmacokinetics
It is suggested that the compound has high gi absorption and is a bbb permeant . It is also suggested that the compound is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 .
Result of Action
It is suggested that the compound may improve the efficacy and/or reduce the side effects of suboptimally administered drug therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione typically involves the reaction of 6,7-dimethoxyquinazoline with 3-methylaniline under specific conditions. One common method includes the use of a metal-catalyzed reaction, where a metal catalyst such as palladium is used to facilitate the coupling reaction . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce the corresponding amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Hydroxy-3-methylanilino)-6,7-dimethoxyquinazoline: Another quinazoline derivative with similar biological activities.
4-Anilinoquinazoline: Known for its potent inhibition of EGFR tyrosine kinase.
Uniqueness
6,7-Dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione involves the reaction of 2-amino-3-methylbenzoic acid with thionyl chloride to form 3-methyl-2-chlorobenzoic acid. This intermediate is then reacted with 2-amino-4,5-dimethoxybenzoic acid to form 6,7-dimethoxy-4-(3-methylbenzoic acidamido)-1H-quinazoline-2-thione. The final step involves the methylation of the aniline group using dimethyl sulfate to form the desired compound.", "Starting Materials": [ "2-amino-3-methylbenzoic acid", "thionyl chloride", "2-amino-4,5-dimethoxybenzoic acid", "dimethyl sulfate" ], "Reaction": [ "1. React 2-amino-3-methylbenzoic acid with thionyl chloride to form 3-methyl-2-chlorobenzoic acid.", "2. React 3-methyl-2-chlorobenzoic acid with 2-amino-4,5-dimethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 6,7-dimethoxy-4-(3-methylbenzoic acidamido)-1H-quinazoline-2-thione.", "3. Methylate the aniline group of 6,7-dimethoxy-4-(3-methylbenzoic acidamido)-1H-quinazoline-2-thione using dimethyl sulfate to form 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione." ] } | |
CAS-Nummer |
901721-25-3 |
Molekularformel |
C17H17N3O2S |
Molekulargewicht |
327.4 |
IUPAC-Name |
6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C17H17N3O2S/c1-10-5-4-6-11(7-10)18-16-12-8-14(21-2)15(22-3)9-13(12)19-17(23)20-16/h4-9H,1-3H3,(H2,18,19,20,23) |
InChI-Schlüssel |
CYQSHKXJFDVROA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


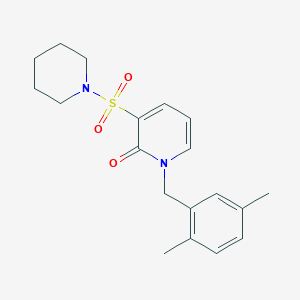
![N-[(2,6-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2874404.png)
![N-({[2,3'-bipyridine]-3-yl}methyl)-3-(4-fluorophenoxy)benzamide](/img/structure/B2874406.png)
![3-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2874408.png)
![N-cyclohexyl-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2874410.png)

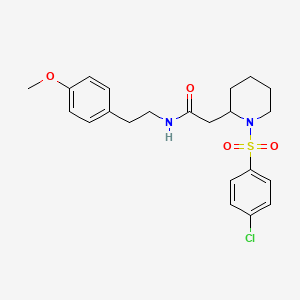
![(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2874419.png)
![Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate](/img/structure/B2874420.png)
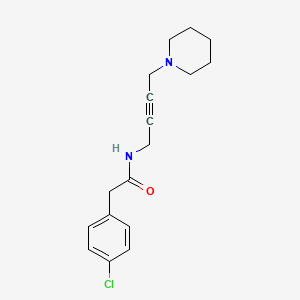
![Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2874422.png)
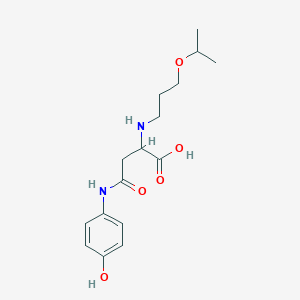
![2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2874425.png)
